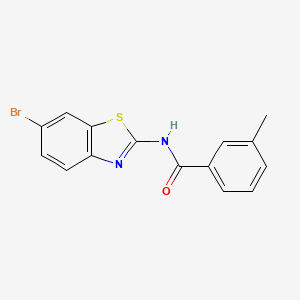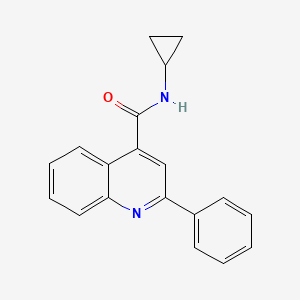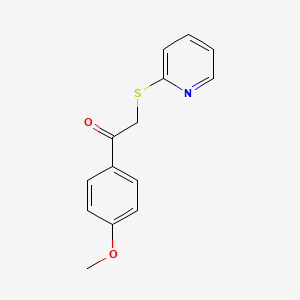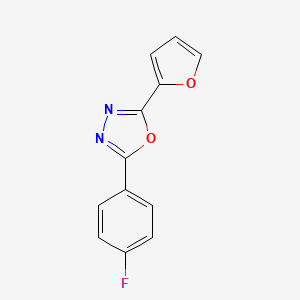
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of organic molecules known for their unique structures and properties. It is closely related to benzothiazole derivatives, which are significant in medicinal chemistry and material science due to their biological and photophysical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives, like N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide, typically involves condensation reactions between amines and carbon disulfide or by reacting 2-aminothiophenols with appropriate halides or acid derivatives under various conditions. There are no specific studies detailing the synthesis of this exact compound, but methodologies can be inferred from related compounds. For example, the synthesis process involves key steps such as halogenation, amidation, and condensation reactions under controlled conditions (Al Mamari et al., 2019; Mekhzoum et al., 2019).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives typically features a heterocyclic ring containing both sulfur and nitrogen. The presence of the bromo and methylbenzamide groups would influence the electronic structure and steric hindrance, impacting its reactivity and interaction with biological targets. X-ray diffraction and NMR studies are common methods for determining detailed molecular structures (Prabukanthan et al., 2020).
Scientific Research Applications
Photodynamic Therapy Applications
The study by Pişkin, Canpolat, and Öztürk (2020) explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic therapy mechanisms, suggesting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) reported on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds enhances their antimicrobial efficacy, highlighting a potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Catalytic Activities in Organic Synthesis
Yen et al. (2006) introduced mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes with significant activities toward Heck coupling reactions. These complexes offer a convenient entry into benzothiazole-based catalysts that might be applied in various organic synthesis processes, contributing to more efficient and selective catalytic systems (Yen et al., 2006).
Potential in Drug Development
A study by Kashiyama et al. (1999) on antitumor benzothiazoles discussed the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Their work suggests that differential uptake and metabolism by cancer cell lines might underlie selective anticancer activity, pointing towards the potential of benzothiazole derivatives in cancer drug development (Kashiyama et al., 1999).
Ligand-Protein Interactions
Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. Their findings indicate that thiazolides, a novel class of anti-infectious agents, can also induce cell death in colon carcinoma cell lines through interactions with the detoxification enzyme GSTP1. This dual functionality underscores the versatility of benzothiazole derivatives in both antimicrobial and anticancer research (Brockmann et al., 2014).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-3-2-4-10(7-9)14(19)18-15-17-12-6-5-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTVOEKIJDGCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)
![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)


![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)

![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)
